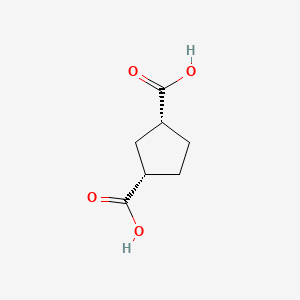

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Description

Contextualizing (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid within Cyclic Dicarboxylic Acids and Stereochemistry

Cyclic dicarboxylic acids are organic compounds that feature a ring structure containing two carboxylic acid (-COOH) functional groups. The properties and reactivity of these molecules are dictated by the size of the ring and the relative positions of the acid groups. This compound belongs to this family, characterized by a five-membered aliphatic ring. biosynth.com

The substitution pattern on the cyclopentane (B165970) ring allows for the existence of stereoisomers. For 1,3-dicarboxylic acid, the two carboxyl groups can be on the same side of the ring (cis) or on opposite sides (trans). this compound is one of the two enantiomers that constitute the cis isomer. cymitquimica.comamericanelements.com This specific configuration, where the substituents at carbons 1 and 3 are designated as 'R' (Rectus) and 'S' (Sinister) respectively, defines its precise spatial arrangement. This is distinct from its enantiomer, (1S,3R)-cyclopentane-1,3-dicarboxylic acid, and the trans diastereomers. ambeed.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 876-05-1 achemblock.com |

| Molecular Formula | C₇H₁₀O₄ achemblock.com |

| Molecular Weight | 158.15 g/mol americanelements.comachemblock.com |

| IUPAC Name | This compound americanelements.com |

| Synonyms | cis-1,3-Cyclopentanedicarboxylic acid, rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid cymitquimica.comamericanelements.com |

| Appearance | Typically an off-white to pale yellow solid evitachem.com |

| Melting Point | 92-93 °C americanelements.com |

Significance of Chirality and Stereoisomerism in Cyclopentane-1,3-dicarboxylic Acid Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the context of biological systems and advanced materials. The significance of the specific (1R,3S) stereochemistry of cyclopentane-1,3-dicarboxylic acid lies in its application as a chiral building block. bldpharm.comlookchem.com Many biological molecules, such as enzymes and receptors, are themselves chiral and will interact differently with different enantiomers of a compound.

This stereochemical specificity is paramount in pharmaceutical development. Research has shown that this compound is a key intermediate in the preparation of bis(amino acid) derivatives that act as inhibitors of human immunodeficiency virus (HIV) replication. lookchem.comchemicalbook.com The precise three-dimensional structure of the cyclopentane scaffold is crucial for the derivative to bind effectively to its biological target and exert its therapeutic effect.

Furthermore, in the field of asymmetric synthesis, chiral molecules like this compound are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of a desired enantiomer of a different product. nih.gov Its rigid cyclic structure and defined stereocenters make it an effective tool for transferring chiral information during a synthetic process.

| trans | (1R,3R) and (1S,3S) | Enantiomers (a chiral pair) | Carboxyl groups are on opposite sides of the ring. |

Overview of Research Trajectories and Key Areas of Investigation for this compound

The unique structural features of this compound have positioned it as a compound of interest in several key research areas.

Pharmaceutical Synthesis: The most prominent application is its use as a precursor in the synthesis of pharmaceuticals. cymitquimica.com Its role as a key intermediate in developing novel antiviral agents, particularly for treating HIV infection, is a significant driver of research. lookchem.comchemicalbook.com The goal is to utilize its defined stereochemistry to design potent and selective drug candidates.

Asymmetric Synthesis and Catalysis: The compound is widely recognized as a chiral building block. bldpharm.comambeed.com Researchers utilize it in the synthesis of complex natural products and other chiral molecules. Its dicarboxylic acid functionality allows for a range of chemical transformations, including esterification and amidation, to build larger, stereochemically defined structures. cymitquimica.com

Materials Science and Metal-Organic Frameworks (MOFs): There is growing interest in using aliphatic dicarboxylic acids as linkers to construct Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials with tunable pores, and the geometry of the organic linker is critical in determining the final structure and properties of the framework. While much of the initial research on MOFs focused on rigid aromatic linkers, the flexibility and chirality of linkers like cyclopentane dicarboxylic acid derivatives are being explored to create novel 3D frameworks for applications in gas storage, separation, and catalysis. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3R)-cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJOYPCXLOTKL-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285571 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-05-1 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r,3s Cyclopentane 1,3 Dicarboxylic Acid and Its Stereoisomers

Stereoselective Synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

The synthesis of this compound requires precise control over the formation of the cyclopentane (B165970) core and the stereochemical orientation of the two carboxylic acid groups. Various strategies have been developed to achieve this, ranging from classic cycloadditions to modern C-H insertion reactions.

Diels-Alder Reaction Strategies for Cyclopentane Ring Formation and Subsequent Carboxylation

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with a high degree of stereocontrol. cerritos.edu While it does not directly form a cyclopentane ring, it can generate highly functionalized cyclohexene (B86901) precursors that can be subsequently converted into the desired cyclopentane system.

A common strategy involves the [4+2] cycloaddition of a diene, such as 1,3-butadiene, with a dienophile like maleic anhydride (B1165640). This reaction readily forms a cyclohexene dicarboxylic anhydride. cerritos.edu The resulting six-membered ring adduct must then undergo ring contraction or cleavage to yield the five-membered cyclopentane skeleton. One conceptual pathway involves the oxidative cleavage of the cyclohexene double bond to form a tetracarboxylic acid intermediate, which could then potentially be manipulated through selective decarboxylation reactions to afford a cyclopentane dicarboxylic acid. Another approach is the Dieckmann condensation, an intramolecular reaction of a 1,6-diester (such as a derivative of adipic acid) to form a five-membered β-keto-ester, which can be further processed to the target dicarboxylic acid. youtube.com Adipic acid itself can be synthesized from cyclohexene via oxidation, linking this strategy back to a Diels-Alder starting point.

Alternatively, 1,3-cyclopentadiene can be used as the diene component in a Diels-Alder reaction, which directly furnishes a bicyclic system containing a five-membered ring. youtube.com Subsequent chemical transformations, such as oxidative cleavage of one of the rings, can be envisioned to isolate a functionalized cyclopentane ring.

Oxidative Cleavage Approaches from Cyclopentene (B43876) Derivatives

Oxidative cleavage provides a more direct method for installing the two carboxyl groups onto a pre-existing cyclopentene ring system. This strategy involves the scission of the carbon-carbon double bond within a cyclopentene derivative, with each of the former olefinic carbons being oxidized to a carboxylic acid. nih.gov

A prominent example of this approach is found in the synthesis of a closely related analogue, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. In this synthesis, a key cyclopentene intermediate containing a diol (two hydroxyl groups) is subjected to oxidative cleavage. The reaction is performed using a combination of sodium periodate (B1199274) (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃). This potent oxidizing system cleaves the bond between the diol-bearing carbons, transforming them into the desired carboxylic acid functionalities. A similar strategy can be applied to cyclopentene itself or other derivatives where a double bond or vicinal diol can be strategically placed for cleavage.

Common reagents used for the oxidative cleavage of alkenes to dicarboxylic acids include:

Ozone (O₃) , followed by an oxidative workup (e.g., with hydrogen peroxide).

Potassium permanganate (B83412) (KMnO₄) under hot, alkaline conditions.

Oxone (potassium peroxymonosulfate), which serves as a milder alternative to other powerful oxidants.

The choice of reagent depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Direct Carboxylation Techniques from Cyclopentane Precursors

Direct carboxylation involves the introduction of a carboxyl group (-COOH) directly onto a cyclopentane backbone. While achieving a 1,3-dicarboxylation in a single step is challenging, sequential carboxylation or the carboxylation of a suitably functionalized precursor are viable strategies.

One modern approach is the palladium-catalyzed hydrocarboxylation of alkenes. For instance, cyclopentene can be converted to cyclopentanecarboxylic acid using carbon monoxide (CO) and water in the presence of a palladium catalyst. To achieve the 1,3-dicarboxylic acid, a cyclopentene precursor already containing a carboxyl group or a precursor group at the 3-position would be required for a second carboxylation step.

Another powerful method is the carboxylation of organometallic intermediates. A cyclopentyl halide can be converted into an organolithium or Grignard reagent, which then reacts with solid carbon dioxide (dry ice) to form the corresponding cyclopentanecarboxylate (B8599756) after acidic workup. For the synthesis of a 1,3-dicarboxylic acid, a precursor with two positions that can be converted into organometallic centers, such as a 1,3-dihalocyclopentane, would be necessary. The stereochemistry would be dictated by the configuration of the starting dihalide.

Enantioselective Approaches for Chiral Purity

To obtain the specific (1R,3S) stereoisomer without resorting to resolving a mixture of isomers, enantioselective methods are employed. These strategies use chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A highly effective and elegant method for the enantioselective construction of functionalized cyclopentanes is the intramolecular 1,5-C-H insertion of an alkylidene carbene. This reaction creates the five-membered ring with excellent stereocontrol.

This methodology has been successfully applied to the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a close structural relative of the target compound. The key steps of this synthesis are outlined below:

Precursor Synthesis: The synthesis begins with a chiral starting material, such as Garner's aldehyde (derived from the amino acid D-serine), to establish the initial stereocenter.

Carbene Formation: This chiral precursor is converted into a ketone. The ketone is then treated with lithio(trimethylsilyl)diazomethane, which generates a reactive alkylidene carbene intermediate in situ.

1,5-C-H Insertion: The alkylidene carbene rapidly undergoes an intramolecular C-H insertion reaction. The carbene inserts into a carbon-hydrogen bond located five atoms away, forming the cyclopentene ring. This cyclization step proceeds with a high degree of retention of stereochemistry, ensuring that the chirality of the starting material is faithfully transferred to the product.

Functional Group Manipulation: The resulting cyclopentene derivative is then converted to the final dicarboxylic acid through subsequent functional group transformations, such as oxidative cleavage of the double bond.

This method is particularly powerful because it establishes the challenging quaternary stereocenter (at C1 in the amino acid analogue) and the cyclopentane ring simultaneously and with high enantiomeric excess.

| Reaction Stage | Description | Key Reagents | Stereochemical Outcome |

| Precursor Synthesis | Chain extension of a chiral aldehyde. | Wittig reagent, Catalytic Hydrogenation | Chirality maintained from starting material. |

| Carbene Generation | Conversion of a ketone to an alkylidene carbene. | Lithio(trimethylsilyl)diazomethane | Intermediate for cyclization. |

| C-H Insertion | Intramolecular cyclization to form cyclopentene ring. | N/A (spontaneous) | High retention of stereochemistry. |

| Carboxylation | Conversion of alkene and other groups to carboxylic acids. | NaIO₄, RuCl₃ | Final product formation. |

This interactive table summarizes the key stages in the alkylidene carbene insertion approach.

The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. Syntheses can be designed to use these molecules as starting materials, building their inherent chirality into the final target. uq.edu.au Chiral glycine (B1666218) equivalents are synthons that react as glycine but carry a chiral auxiliary to direct the stereochemical course of reactions.

While a direct synthesis of this compound using a chiral glycine equivalent is not prominently documented, the principle is demonstrated in related syntheses. For example, the use of Garner's aldehyde, which is derived from the amino acid serine, serves as a chiral serine aldehyde equivalent. wikipedia.org In this context, the entire amino acid derivative acts as a scaffold, providing the initial stereocenter that dictates the final stereochemistry of the cyclopentane ring after a series of reactions, as seen in the alkylidene carbene insertion pathway.

This approach leverages the stereodefined α-carbon of the amino acid. Reactions are performed on the side chain to build the cyclic structure, and the original amino and carboxyl groups (or their protected forms) are retained or revealed at the end of the synthesis. This strategy effectively transfers the chirality of a simple, natural molecule to a more complex, non-natural target.

Enzymatic Hydrolysis for Enantioselective Production

The quest for greener and more efficient synthetic routes has propelled the use of enzymes in asymmetric synthesis. Lipases, in particular, have emerged as powerful biocatalysts for the enantioselective hydrolysis of esters, offering a direct pathway to chiral carboxylic acids. This strategy relies on the inherent chirality of the enzyme's active site to preferentially hydrolyze one enantiomer of a racemic ester mixture, leaving the other enantiomer unreacted. This process, known as kinetic resolution, can yield both the hydrolyzed acid and the unreacted ester in high enantiomeric excess.

While specific literature detailing the enzymatic hydrolysis for the direct production of this compound is not extensively documented in readily available public sources, the principle has been widely applied to similar substrates. For instance, lipases from Candida species, such as Candida rugosa and Candida antarctica, are frequently employed for the kinetic resolution of cyclic dicarboxylic acid esters. google.comnih.gov The general approach involves the hydrolysis of a prochiral or racemic diester of cis-1,3-cyclopentanedicarboxylic acid. The enzyme's stereopreference would lead to the formation of the corresponding chiral monoester, which upon further hydrolysis (either chemical or enzymatic) would yield the desired enantiomerically enriched dicarboxylic acid.

The efficiency of such enzymatic resolutions is highly dependent on several factors, including the choice of lipase, the solvent system, temperature, and pH. Optimization of these parameters is crucial to achieve high enantioselectivity (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

Synthesis of Related Cyclopentane-1,3-dicarboxylic Acid Stereoisomers and Analogs

The synthesis of the various stereoisomers of cyclopentane-1,3-dicarboxylic acid is essential for structure-activity relationship (SAR) studies and for accessing a diverse range of molecular scaffolds.

(1S,3R)-Cyclopentane-1,3-dicarboxylic Acid Synthesis

The (1S,3R) stereoisomer, the enantiomer of the primary subject of this article, is a valuable chiral building block in its own right. It has been notably utilized in the preparation of bis(amino acid) derivatives that act as inhibitors of human immunodeficiency virus (HIV) replication. evitachem.comchemicalbook.com

Synthetic strategies towards (1S,3R)-cyclopentane-1,3-dicarboxylic acid often mirror those for its enantiomer, relying on asymmetric synthesis or the resolution of a racemic mixture of the cis-diacid. One common approach involves the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, followed by oxidative cleavage of the resulting bicyclic adduct to form the cyclopentane ring with the desired cis-stereochemistry. Subsequent resolution of the racemic cis-dicarboxylic acid, for example, through the formation of diastereomeric salts with a chiral amine, can provide access to the (1S,3R) enantiomer.

| Compound Name | CAS Number | Molecular Formula | Key Application |

| (1S,3R)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 | C₇H₁₀O₄ | Intermediate for HIV replication inhibitors |

(1R,3R)-Cyclopentane-1,3-dicarboxylic Acid Synthesis

The (1R,3R) stereoisomer represents the trans-configuration of the dicarboxylic acid. Its synthesis requires methods that can establish this specific stereochemical relationship between the two carboxyl groups. One potential route involves the stereoselective reduction of a cyclopentene-1,3-dicarboxylic acid derivative, where the hydrogenation conditions are chosen to favor the formation of the trans product.

Alternatively, multi-step classical organic synthesis approaches can be employed. For instance, starting from a suitable acyclic precursor, a series of reactions including cyclization and functional group manipulations can be designed to yield the desired trans-diacid. The control of stereochemistry at each step is critical to obtaining the final product with high diastereomeric purity.

(1S,3S)-Cyclopentane-1,3-dicarboxylic Acid Synthesis

The (1S,3S) isomer is the enantiomer of the (1R,3R)-diacid. Its synthesis would typically follow a similar diastereoselective strategy as for the (1R,3R) isomer, but would incorporate a source of chirality to ensure the formation of the (1S,3S) enantiomer. This could be achieved through the use of a chiral auxiliary, a chiral catalyst, or by starting from a chiral pool material. The resolution of a racemic mixture of the trans-diacid is also a viable method.

| Compound Name | CAS Number | Molecular Formula | Stereochemistry |

| (1S,3S)-Cyclopentane-1,3-dicarboxylic acid | 36010-89-6 | C₇H₁₀O₄ | trans |

Synthesis of Amino-Substituted Cyclopentanecarboxylic Acids (e.g., Aminocyclopentane-1,3-dicarboxylic acid derivatives)

The introduction of an amino group onto the cyclopentane ring of dicarboxylic acids leads to a class of constrained amino acid analogs. These compounds are of significant interest in medicinal chemistry as they can mimic the structure of natural amino acids and peptides, often with enhanced biological stability and receptor selectivity.

The synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid stereoisomers presents a significant synthetic challenge due to the presence of a quaternary stereocenter at the C1 position. Various enantioselective methods have been developed to address this challenge.

One notable approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent with a suitable cyclopentane-based electrophile. Subsequent removal of the chiral auxiliary and hydrolysis of the ester groups would furnish the desired amino acid.

Another powerful strategy is the asymmetric Strecker synthesis, where a cyclopentanone (B42830) derivative is reacted with cyanide and a chiral amine to form a chiral aminonitrile intermediate. Hydrolysis of the nitrile group then yields the target amino acid. The stereochemical outcome is controlled by the chiral amine used in the reaction.

Furthermore, enzymatic methods, such as the use of aminotransferases, can be employed for the stereoselective amination of a keto-acid precursor, offering a green and efficient route to these valuable amino acid analogs.

Synthesis of 3-Aminocyclopentanecarboxylic Acid

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a valuable chiral amino acid derivative that serves as a key building block in pharmaceutical research and development. prepchem.com It is recognized for its utility as a synthetic intermediate in the preparation of more complex molecules, including cyclic RGD peptides and potent, selective CCR1 antagonists like BMS-457. nih.gov The compound typically appears as an off-white to beige crystalline powder. nih.gov

While specific, detailed multi-step synthetic pathways from basic precursors are complex and proprietary, its significance lies in its role as a readily available starting material for further chemical modification. prepchem.comnih.gov The general properties of this compound are summarized in the table below.

Table 1: Properties of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

| Property | Value |

| CAS Number | 71830-08-5 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Off-white to beige crystalline powder nih.gov |

| Primary Use | Pharmaceutical intermediate prepchem.comnih.gov |

Synthesis of 1-Amino-3-hydroxy-cyclopentane-1-carboxylic acid

Detailed synthetic methodologies for the specific preparation of 1-Amino-3-hydroxy-cyclopentane-1-carboxylic acid are not extensively documented in the reviewed scientific literature. While methods exist for the synthesis of various hydroxylated amino acid derivatives in other ring systems, such as cyclooctane (B165968) nih.gov and cyclobutane (B1203170) acs.orgrsc.org, a direct and established route to this particular functionalized cyclopentane derivative is not readily apparent from the available data. The synthesis of related structures, like aminocyclopentane tricarboxylic acids, often involves complex stereoselective strategies to control the arrangement of functional groups on the cyclopentane ring. google.com

Derivatization Strategies for this compound

The dicarboxylic acid functionality of this compound allows for a variety of derivatization strategies, enabling its use as a versatile scaffold in organic synthesis. organic-chemistry.org

Esterification Reactions and Monoester Synthesis

The two carboxylic acid groups of this compound can undergo esterification, a reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. organic-chemistry.org This allows for the conversion of one or both carboxylic acid groups into ester groups, modifying the compound's polarity and reactivity. The products can range from simple diesters, used as synthetic lubricants, to more complex monoesters, which are valuable intermediates in asymmetric synthesis.

The synthesis of monoesters from symmetric dicarboxylic acids requires strategic approaches to differentiate between the two identical functional groups. One effective method involves reacting a σ-symmetric cyclic anhydride precursor with a chiral arylacetic acid derivative. This asymmetric reaction allows for the selective formation of an optically active monoester.

Table 2: Esterification Approaches for Cyclopentane-1,3-dicarboxylic Acid

| Reaction Type | Reactants | Product Type | Key Features |

| Diesterification | Dicarboxylic acid + Excess alcohol | Diester | Both carboxyl groups are esterified; used in applications like synthetic lubricants. |

| Asymmetric Monoesterification | Cyclic anhydride + Chiral alcohol/reagent | Monoester | Achieves high optical purity by selectively reacting with one carboxyl group. |

Condensation Reactions for Formation of Larger Cyclic Compounds or Polymers

As a dicarboxylic acid, this compound is a suitable monomer for condensation polymerization. In this type of polymerization, monomers with two functional groups react to form long polymer chains, eliminating a small molecule such as water in the process.

Polyesters: Reaction with diols (compounds with two alcohol groups) yields polyesters.

Polyamides: Reaction with diamines (compounds with two amine groups) yields polyamides.

The rigid, chiral structure of the cyclopentane ring can impart specific physical properties, such as thermal stability and mechanical strength, to the resulting polymer. These polymers can be used in fibers, films, and molded articles.

Preparation of Bis(amino acid) Derivatives

A significant application of this compound is in the synthesis of bis(amino acid) derivatives. nih.gov These molecules are constructed by forming amide bonds between each of the two carboxylic acid groups of the cyclopentane scaffold and the amino group of an amino acid. These resulting derivatives have been identified as potent inhibitors of human immunodeficiency virus (HIV) replication and are explored for the treatment of HIV infection. nih.gov

Functionalization at other Ring Positions

Beyond derivatization at the carboxylic acid groups, methodologies exist to introduce functional groups at other positions on the cyclopentane ring. A notable strategy is the transannular C–H functionalization. rsc.org This approach uses a palladium catalyst and a specialized ligand to selectively activate a C-H bond at the γ-position (C4) of the cyclopentane ring relative to a carboxylic acid directing group. rsc.org This allows for the direct introduction of aryl groups at this position, providing a streamlined route to complex, substituted carbocycles that would otherwise require lengthy synthetic sequences. rsc.org This method is particularly valuable in medicinal chemistry for creating analogues of bioactive molecules. rsc.org

Benzimidazole (B57391) Derivatives and Their Synthesis

Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities. The condensation of dicarboxylic acids or their derivatives with ortho-phenylenediamines is a well-established method for the synthesis of molecules bearing a benzimidazole moiety. In the context of this compound, this reaction provides a pathway to novel chiral benzimidazole-substituted cyclopentane carboxylic acids.

A notable example that illustrates this transformation is the synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid from the structurally related (1R,3S)-camphoric acid. nih.govresearchgate.net In this process, (1R,3S)-camphoric acid is first converted to its anhydride. nih.gov The subsequent cyclocondensation of the anhydride with o-phenylenediamine (B120857) in a mixture of toluene (B28343) and dimethylformamide (DMF) at elevated temperatures yields the target benzimidazole derivative. nih.gov It is crucial to note that the stereochemistry of the chiral centers is retained throughout this synthetic sequence. nih.gov

While a direct synthesis of a benzimidazole derivative from the unsubstituted this compound is not extensively detailed in the reviewed literature, the methodology applied to its trimethylated analog provides a robust and directly applicable synthetic route. The general reaction involves the condensation of the dicarboxylic acid with an o-phenylenediamine, which can be facilitated by various methods.

Modern synthetic approaches often employ microwave irradiation to accelerate the reaction and improve yields. For instance, the reaction of various dicarboxylic acids with o-phenylenediamine has been successfully carried out under microwave irradiation in the presence of a catalyst such as alumina-methanesulfonic acid (AMA). This method has been shown to be effective for the synthesis of bis-benzimidazoles from dicarboxylic acids.

The synthesis of benzimidazole derivatives from this compound would likely proceed via the initial formation of an intermediate amide, followed by cyclization and dehydration to afford the benzimidazole ring. The reaction can be designed to produce either a mono- or a bis-benzimidazole derivative depending on the stoichiometry of the reactants. The reaction of one equivalent of the dicarboxylic acid with one equivalent of o-phenylenediamine would be expected to yield a mono-benzimidazole derivative, where one carboxylic acid group is converted to the benzimidazole moiety while the other remains as a carboxylic acid.

The following table outlines the expected reactants and products in the synthesis of a mono-benzimidazole derivative from this compound, based on established synthetic protocols for similar compounds.

| Reactant 1 | Reactant 2 | Product |

| This compound | o-Phenylenediamine | 2-((1R,3S)-3-Carboxycyclopentyl)-1H-benzo[d]imidazole |

This table is illustrative and based on general synthetic methods for benzimidazole formation from dicarboxylic acids. Specific reaction conditions and yields would require experimental determination.

The synthesis of these chiral benzimidazole derivatives of cyclopentane-1,3-dicarboxylic acid provides access to novel compounds with potential applications in medicinal chemistry and materials science, leveraging the rigid cyclopentane scaffold to present the benzimidazole functionality in a well-defined spatial orientation.

Reaction Mechanisms and Pathways Involving 1r,3s Cyclopentane 1,3 Dicarboxylic Acid

Mechanistic Studies of Carboxylic Acid Reactivity

The reactivity of the carboxylic acid groups in (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is characteristic of dicarboxylic acids, but with important stereochemical implications arising from the cis relationship of the two functional groups. americanelements.com

Esterification Mechanisms

The esterification of this compound, typically carried out under acidic conditions with an alcohol (Fischer esterification), proceeds through a nucleophilic acyl substitution mechanism. The general steps are as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: A molecule of the alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.

This process can occur at one or both of the carboxylic acid groups to form the corresponding mono- or di-ester. The cis arrangement of the carboxylic acid groups can influence the relative rates of the first and second esterification reactions.

Interactive Data Table: General Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

| Reactants | Carboxylic acid, Alcohol | Substrates for the reaction. |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | To protonate the carbonyl and activate it for nucleophilic attack. |

| Temperature | Typically elevated | To increase the reaction rate. |

| Equilibrium Control | Use of excess alcohol or removal of water | To drive the reaction towards the ester product. |

Decarboxylation Pathways leading to Cyclopentene (B43876) Derivatives

Standard decarboxylation of a simple dicarboxylic acid like this compound is difficult. However, decarboxylation can be facilitated if a β-keto acid derivative is formed. masterorganicchemistry.com For instance, a Claisen condensation of the corresponding diester could potentially lead to a β-keto ester, which upon hydrolysis and heating would readily decarboxylate.

The mechanism for the decarboxylation of a β-keto acid involves a cyclic, concerted transition state where the carboxyl group is lost as carbon dioxide, and an enol is initially formed. masterorganicchemistry.com This enol then tautomerizes to the more stable ketone. In the context of the cyclopentane (B165970) ring, this would lead to a cyclopentanone (B42830) derivative. To obtain a cyclopentene derivative, further elimination reactions would be necessary.

Alternatively, radical-based decarboxylation methods, such as the Barton-McCombie deoxygenation, could be employed on derivatives of the dicarboxylic acid to generate cyclopentane, which could then be functionalized to a cyclopentene.

Reduction Mechanisms of Carboxylic Acids to Alcohols or Aldehydes

The reduction of this compound to the corresponding diol, (1R,3S)-cyclopentane-1,3-dimethanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the following steps:

Deprotonation: The acidic protons of the carboxylic acid groups are first removed by the hydride reagent.

Nucleophilic Attack: A hydride ion (H⁻) from the LiAlH₄ attacks the carbonyl carbon of each carboxylate group.

Intermediate Formation: This results in a tetrahedral intermediate.

Coordination and Elimination: The aluminum coordinates to the oxygen atoms, and in the subsequent steps, the C-O single bond is cleaved, and a second hydride adds to what is now an aldehyde intermediate.

Work-up: An acidic workup is required to protonate the resulting alkoxide and liberate the diol.

The reduction of carboxylic acids to aldehydes is more challenging as aldehydes are more reactive than carboxylic acids towards many reducing agents. However, this can be achieved using sterically hindered reducing agents or by converting the carboxylic acid to a more easily reducible derivative, such as an acid chloride or a Weinreb amide, followed by reduction.

Interactive Data Table: Common Reducing Agents for Carboxylic Acids

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Powerful, non-selective reducing agent. |

| Borane (BH₃) | Primary alcohol | More selective than LiAlH₄, often used as a BH₃-THF complex. |

| Sodium borohydride (B1222165) (NaBH₄) | No reaction | Generally not strong enough to reduce carboxylic acids. |

Stereochemical Control in Reactions

The fixed cis relationship of the two carboxylic acid groups in this compound is a key factor in controlling the stereochemical outcome of its reactions.

Influence of (1R,3S) Stereochemistry on Reaction Pathways

For instance, in reactions that proceed through a cyclic intermediate, such as the formation of an anhydride (B1165640) by heating with a dehydrating agent, the cis stereochemistry is essential. The two carboxylic acid groups are positioned on the same side of the cyclopentane ring, allowing for the facile formation of a five- or six-membered cyclic anhydride. The corresponding trans isomer would not be able to form a monomeric cyclic anhydride.

In the enantioselective synthesis of more complex molecules derived from this scaffold, such as (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid, the existing stereocenters guide the formation of new stereocenters. nih.govacs.org For example, in aldol (B89426) addition reactions, the approach of the enolate to an aldehyde will be favored from one face of the cyclopentane ring over the other, leading to a high degree of stereocontrol. figshare.com

Diastereoselectivity and Enantioselectivity in Transformations

While this compound itself is achiral, its reactions with chiral reagents or catalysts can proceed with high diastereoselectivity and enantioselectivity. For example, the esterification of the dicarboxylic acid with a chiral alcohol would lead to the formation of two diastereomeric diesters. The relative rates of formation of these diastereomers would be influenced by the steric interactions between the chiral alcohol and the cyclopentane ring.

In more complex transformations, the inherent stereochemistry of the molecule is leveraged to control the formation of new chiral centers. The enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, an excitatory amino acid, utilizes a ketone precursor derived from a chiral starting material. nih.gov The subsequent intramolecular C-H insertion reaction proceeds with high enantiomeric excess, demonstrating that the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. nih.gov

The synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block highlights the use of palladium-catalyzed enantioselective allylic alkylation to create a chiral tertiary alcohol. caltech.edu This demonstrates how a prochiral substrate related to the cyclopentane scaffold can be transformed into a highly enantioenriched product, which can then be used to synthesize complex molecules with the desired stereochemistry. caltech.edu

Intramolecular Interactions and Conformational Analysis

The non-planar nature of the cyclopentane ring, coupled with the presence of two carboxylic acid substituents, gives rise to a complex conformational landscape for this compound. The interplay of intramolecular forces, particularly hydrogen bonding, and the inherent flexibility of the five-membered ring are crucial in determining the molecule's preferred shapes and, consequently, its chemical properties.

In the (1R,3S) stereoisomer, the two carboxylic acid groups are positioned on opposite sides of the cyclopentane ring, a 'trans' configuration. This arrangement can allow for the formation of an intramolecular hydrogen bond, where the hydroxyl proton of one carboxyl group interacts with the carbonyl oxygen of the other. This interaction significantly influences the molecule's conformational preference and reactivity.

Computational studies have provided insight into the energetics and geometry of this interaction. For this compound, a notable intramolecular hydrogen bond has been identified with a calculated strength of approximately 3.2 kcal/mol and a bond distance of 2.02 Å. biosynth.com The presence of this bond stabilizes a specific conformation, which is described as having an antiperiplanar geometry. biosynth.com This stabilization can affect the acidity of the carboxylic acid groups. The formation of an intramolecular hydrogen bond in the monoanion (after the first deprotonation) can make the second deprotonation more difficult, leading to a significant difference between the first and second acid dissociation constants (pKa1 and pKa2).

The influence of intramolecular hydrogen bonding on reactivity is also evident when comparing cis- and trans-isomers of 1,3-cyclopentanedicarboxylic acid. In the cis-isomer, where the carboxylic acid groups are on the same side of the ring, the propensity for intramolecular hydrogen bonding is even more pronounced. For the monoanion of cis-1,3-cyclopentanedicarboxylic acid in a DMSO solution, the intramolecular hydrogen bond strength is calculated to be around 3.1 kcal/mol. vanderbilt.edu This strong intramolecular hydrogen bond is indicated by a significant downfield chemical shift in its 1H NMR spectrum. vanderbilt.edu The ratio of the first to the second ionization constants (K1/K2) is substantially larger in DMSO than in water, highlighting the solvent's role in modulating these intramolecular interactions. vanderbilt.edu

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures. The two most common non-planar conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane.

For this compound and its derivatives, the cyclopentane ring is in a constant state of dynamic motion, rapidly interconverting between various envelope and twist conformations in a process known as pseudorotation. This process allows the pucker of the ring to move around the ring without a significant energy barrier. The presence of substituents, such as the carboxylic acid groups in the 1,3-trans configuration, influences the potential energy surface of this pseudorotation.

While the parent cyclopentane molecule has a very low barrier to pseudorotation, substituents introduce preferential conformations. In the case of this compound, the antiperiplanar geometry stabilized by the intramolecular hydrogen bond corresponds to a specific point on the pseudorotational pathway. biosynth.com The stability of this conformation will depend on the balance between the stabilizing energy of the hydrogen bond and any steric strain introduced by the substituents in that particular pucker.

Studies on the cis-isomer have shown that the diacid form can adopt multiple conformations, while the ionized monoanion and dianion each tend to assume a single, more rigid conformation. vanderbilt.edu This suggests that electrostatic interactions and the formation of strong intramolecular hydrogen bonds in the ionized species can significantly restrict the conformational mobility of the cyclopentane ring. For derivatives, the size and nature of the substituent groups will play a critical role in determining the preferred conformation and the energy barriers between different puckered forms.

Computational and Theoretical Studies of 1r,3s Cyclopentane 1,3 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio methods provide precise information on geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

Geometry Optimization: The first step in a typical DFT study is the geometry optimization, which locates the minimum energy structure of the molecule. For similar cyclopentane (B165970) dicarboxylic acid systems, calculations have been successfully performed using functionals like B3LYP with basis sets such as 6-31G(2d,2p) to obtain reliable optimized geometries. mdpi.com This process refines bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms.

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a dicarboxylic acid, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carboxyl groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the acidic hydrogen atoms. nih.gov

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. nih.gov |

The cyclopentane ring is not planar and can adopt several conformations, primarily the "envelope" (E) and "twist" (T) forms, which can be easily interconverted through a process known as pseudorotation. achemblock.com The presence of two bulky carboxylic acid groups at the 1 and 3 positions significantly influences the conformational landscape of the molecule.

Computational studies have shown that the cis configuration of the carboxylic acid groups allows for the formation of an intramolecular hydrogen bond, particularly in the monoanion form. mdpi.com This interaction plays a crucial role in stabilizing certain conformations. The calculated strength of this intramolecular hydrogen bond in the monoanion of cis-1,3-cyclopentanedicarboxylic acid is approximately 3.1-3.2 kcal/mol. mdpi.combiosynth.com The diacid, however, tends to exist as a mixture of multiple conformations. achemblock.com In contrast, both the monoanion and dianion species are predicted to assume single, distinct conformations in solution. mdpi.comachemblock.com One study reports a conformational geometry that is antiperiplanar, with an intramolecular hydrogen bonding distance of 2.02 Å. biosynth.com

| Property | Value | Significance |

|---|---|---|

| Calculated Energy | -10.5 kcal/mol | Represents the relative stability of a specific calculated conformation. biosynth.com |

| Intramolecular H-bond Strength (Monoanion) | ~3.1 - 3.2 kcal/mol | Quantifies the stabilizing energy from the internal hydrogen bond. mdpi.combiosynth.com |

| Intramolecular H-bond Distance | 2.02 Å | The distance between the hydrogen and acceptor oxygen in the intramolecular bond. biosynth.com |

| Preferred Conformations | Envelope (E) and Twist (T) | These are the two main low-energy conformations for the cyclopentane ring. achemblock.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound were not identified in the surveyed literature, this technique is highly applicable for understanding its dynamic behavior, particularly in a solvent environment like water.

An MD simulation would typically involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms using a classical force field. mdpi.com By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, often from nanoseconds to microseconds. mdpi.com

For this compound, MD simulations could provide valuable insights into:

Conformational Dynamics: How the cyclopentane ring puckers and transitions between its various envelope and twist conformations in an aqueous environment.

Solvation Structure: The arrangement of water molecules around the carboxylic acid groups, providing a detailed picture of the hydration shell.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's carboxyl groups and the surrounding water molecules, as well as the dynamics of the intramolecular hydrogen bond.

Such simulations are instrumental in bridging the gap between static quantum chemical calculations and the dynamic behavior of molecules in realistic environments.

Spectroscopic Data Interpretation and Theoretical Predictions

Computational methods are essential for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete structural elucidation.

NMR Spectra: Theoretical calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. For cis-1,3-cyclopentanedicarboxylic acid, conformational populations have been established by comparing experimentally obtained vicinal proton-proton coupling constants (³J(HH)) with theoretical values derived from DFT-optimized geometries. mdpi.com A notable downfield chemical shift observed at low temperatures is indicative of the intramolecular hydrogen bonding in the monoanion form. mdpi.com

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to atomic displacements, determined after a DFT geometry optimization. These calculations yield the frequencies and intensities of the fundamental vibrational modes.

The KBr wafer or pellet technique is a common solid-state sampling method for IR spectroscopy, where a small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a translucent disk. nih.gov Since KBr is transparent in the mid-IR region, any absorption bands in the resulting spectrum are due to the sample itself. nih.gov

For this compound, a theoretical IR spectrum would predict characteristic absorption bands. While a specific computational study for this molecule was not found, the analysis would be expected to show:

A broad O-H stretching band from the carboxylic acid groups, typically in the 3300-2500 cm⁻¹ region.

A strong C=O stretching band from the carbonyl of the carboxyl groups, expected around 1700 cm⁻¹.

C-O stretching and O-H bending vibrations at lower frequencies.

Comparing a computationally predicted spectrum with an experimental one obtained via the KBr wafer method allows for a detailed assignment of the vibrational modes.

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a mapped surface around a molecule in a crystal, colored to show different properties of intermolecular close contacts.

This analysis provides a detailed picture of all non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the crystal packing. The analysis also generates a 2D "fingerprint plot," which summarizes the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. mdpi.com

O···H/H···O contacts: Representing the strong intermolecular hydrogen bonds between carboxyl groups. These typically appear as sharp "spikes" in the fingerprint plot and account for a significant percentage of the surface. mdpi.commdpi.com

H···H contacts: These are generally the most abundant contacts, arising from van der Waals interactions between hydrogen atoms on adjacent molecules. mdpi.com

| Type of Intermolecular Contact | Typical Percentage Contribution | Nature of Interaction |

|---|---|---|

| O···H / H···O | 18% - 50% | Strong hydrogen bonding. mdpi.commdpi.com |

| H···H | ~40% - 70% | van der Waals forces, dispersion. mdpi.com |

| C···H / H···C | ~7% - 40% | Weak hydrogen bonding / van der Waals. mdpi.commdpi.com |

This quantitative analysis is invaluable for understanding how the molecule organizes itself in the solid state and for the rational design of new crystalline materials.

Biomedical and Biological Research Applications of 1r,3s Cyclopentane 1,3 Dicarboxylic Acid and Its Derivatives

Applications in Pharmaceutical Chemistry

The unique conformational constraints of the cyclopentane (B165970) ring system are leveraged in drug design to create molecules with precise three-dimensional structures that can interact with high specificity to biological targets.

Precursor for Antiviral Compounds

The cyclopentane ring is a key structural feature in a class of antiviral agents known as carbocyclic nucleoside analogues. nih.govmdpi.com These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the ribose sugar moiety. This modification imparts greater metabolic stability, particularly against enzymatic cleavage of the glycosidic bond, which is a common route of degradation for standard nucleoside drugs. mdpi.com

The synthesis of these antiviral agents often involves cyclopentane-based precursors. For instance, research has demonstrated the conversion of a cyclopentanecarboxylic acid derivative into carbocyclic uridine (B1682114) and, subsequently, into carbocyclic (E)-5-(2-bromovinyl)-2′-deoxyuridine, a potent antiviral compound. rsc.org This highlights the utility of cyclopentane scaffolds as foundational building blocks in the synthesis of modified nucleosides designed to inhibit viral replication. nih.govrsc.org The development of these analogues is a critical area of research, as nucleoside analogues remain a cornerstone of antiviral therapy. nih.gov

Inhibitors of HIV Protease

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid has been specifically identified as a starting material for the preparation of bis-amino acid derivatives that function as inhibitors of human immunodeficiency virus (HIV) replication. chemicalbook.com These derivatives are designed for the treatment of HIV infection. chemicalbook.com

HIV protease is an essential enzyme for the virus's life cycle, responsible for cleaving viral polyproteins into functional proteins required for producing mature, infectious virions. mdpi.comnih.gov By blocking this enzyme, protease inhibitors (PIs) prevent the formation of new, functional viruses. mdpi.com The design of novel PIs often focuses on creating molecules that fit precisely into the enzyme's active site, forming strong interactions with its amino acid residues. nih.gov The development of PIs with unique structural scaffolds is a key strategy to combat the emergence of drug-resistant HIV strains. nih.govnih.gov The use of a cyclopentane-based scaffold, such as that provided by this compound, contributes to this effort by providing a rigid framework upon which inhibitory functionalities can be built.

Neuropharmacological Applications

Derivatives of this compound, particularly its amino-substituted forms, have been extensively studied for their effects on the central nervous system. These compounds act as rigid analogues of the neurotransmitter glutamate (B1630785), allowing them to interact with various receptors and enzymes involved in neurotransmission.

The amino derivative, (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (also known as RS-ACPD), has been shown to interact with key components of the glutamatergic system. It is transported into astrocytes via a sodium-dependent glutamate transporter. rsc.org Furthermore, RS-ACPD acts as an inhibitor of phosphate-activated glutaminase (B10826351) (PAG), an enzyme crucial for the synthesis of glutamate from glutamine in astrocytes. rsc.org By inhibiting PAG, RS-ACPD can effectively reduce the amount of glutamate available for release from these cells. rsc.org

Analogs of this compound, specifically the stereoisomers of 1-aminocyclopentane-1,3-dicarboxylate (ACPD), have been instrumental in characterizing different subtypes of metabotropic glutamate receptors (mGluRs). These receptors are involved in modulating synaptic transmission and neuronal excitability.

Research has shown that the different stereoisomers of ACPD possess distinct activities at mGluR subtypes. While the (1S,3R)-ACPD isomer is a potent and selective agonist at certain mGluRs, the (1R,3S)-ACPD isomer is significantly less potent or efficacious at stimulating phosphoinositide hydrolysis, a key signaling pathway for Group I mGluRs. However, studies investigating the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation, a pathway associated with Group II and III mGluRs, revealed a different activity profile. In this assay, all four isomers, including (1R,3S)-ACPD, demonstrated inhibitory effects, though with varying potencies.

| Compound | Stimulation of Phosphoinositide Hydrolysis (EC₅₀) | Inhibition of Forskolin-Stimulated cAMP Formation (IC₅₀) |

|---|---|---|

| (1S,3R)-ACPD | 35 µM | 2.1 µM |

| (1S,3S)-ACPD | 97 µM | 0.9 µM |

| (1R,3R)-ACPD | Inactive | 237 µM |

| (1R,3S)-ACPD | Inactive / Much less potent | ~1000 µM (1 mM) |

Data sourced from studies on guinea-pig cerebral cortical slices.

A key neuropharmacological application of the derivative (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) is its ability to modulate glutamate homeostasis in astrocytes. rsc.org RS-ACPD is transported into astrocytes, where it exerts its effects. rsc.org At a concentration of 100 µM, RS-ACPD was found to reduce the intracellular glutamate concentration by more than 50% without causing significant morphological changes to the cells. rsc.org This reduction is attributed to the inhibition of phosphate-activated glutaminase (PAG), which in turn decreases the synthesis of glutamate. rsc.org By lowering the internal pool of glutamate, RS-ACPD can reduce the amount of this neurotransmitter available for release, an action with potential neuroprotective implications. rsc.org

| Parameter | Value |

|---|---|

| K_m (Michaelis Constant) | 6.51 ± 2.38 mM |

| V_max (Maximum Velocity) | 22.8 ± 3.4 nmol/mg/min |

This transport is sodium-dependent and competitively inhibited by glutamate, indicating uptake via the glutamate transporter. rsc.org

Potential in Neurodegenerative Disorder Research

Neurodegenerative disorders are often characterized by the loss of neurons, a process in which excitatory neurotransmitters like glutamate can play a central role through excessive activation of postsynaptic receptors. mdpi.com Research into derivatives of cyclopentane-1,3-dicarboxylic acid has revealed potential neuroprotective effects by modulating these pathways.

A key derivative, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, also known as (1S,3R)-ACPD, has been identified as a selective agonist for metabotropic glutamate receptors. nih.gov Studies using primary cerebrocortical cultures found that (1S,3R)-ACPD can attenuate delayed neuronal cell death induced by N-methyl-D-aspartate (NMDA). nih.gov The protective mechanism involves the reduction of sustained intracellular calcium accumulation that leads to excitotoxic neuronal damage. nih.gov Specifically, (1S,3R)-ACPD was shown to both enhance Ca2+ efflux and inhibit the delayed influx of Ca2+. nih.gov

Further research has highlighted the stereospecificity of this action. The (1S,3R)-ACPD enantiomer is a significantly more potent and selective agonist at metabotropic glutamate receptors compared to its (1R,3S)-ACPD counterpart. nih.gov This suggests that the specific three-dimensional arrangement of the functional groups on the cyclopentane ring is crucial for its biological activity in providing neuroprotection.

Antidiabetic Activity and Antihyperglycemic Effects of Derivatives

Derivatives of this compound have emerged as promising candidates for the development of new antidiabetic agents. Research has focused on creating novel compounds that can address insulin (B600854) resistance and preserve pancreatic function.

One such derivative, (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, has demonstrated significant antidiabetic and antihyperglycemic effects. nih.gov This chiral compound, synthesized from (1R,3S)-camphoric acid, has been shown to reduce insulin resistance and help restore the physiological function of pancreatic β-cells. nih.gov Its potential application is in producing active pharmaceutical ingredients for the treatment of type 2 diabetes and other conditions related to insulin resistance. nih.gov Another study on a bisamide derivative of a dicarboxylic acid (BDDA) showed it had a positive effect on glucose and lipid metabolism in mice with experimentally induced metabolic disorders. mdpi.com

Table 1: Research Findings on Antidiabetic Derivatives

| Derivative Compound | Therapeutic Target | Key Research Finding | Reference |

|---|---|---|---|

| (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | Type 2 Diabetes / Insulin Resistance | Exhibits pronounced antidiabetic and antihyperglycemic activity; reduces insulin resistance and restores pancreatic β-cell function. | nih.gov |

| Bisamide Derivative of Dicarboxylic Acid (BDDA) | Metabolic Disorders / Diabetes | Showed a positive effect on lipid and glucose metabolism and increased the number of pancreatic stem cells in a mouse model. | mdpi.com |

Design of Enzyme Inhibitors

The defined stereochemistry of this compound provides a robust scaffold for designing specific enzyme inhibitors. Its derivatives have been particularly investigated as inhibitors of viral enzymes and those involved in metabolic pathways.

Bis(amino acid) derivatives of this compound have been prepared and studied as inhibitors of human immunodeficiency virus (HIV) replication. chemicalbook.comlookchem.com The structural characteristics of the cyclopentane ring are utilized to orient functional groups in a way that can effectively block the active site of enzymes like HIV protease. smolecule.com

Furthermore, other complex derivatives have been designed as mechanism-based inactivators for other enzymes. For instance, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid was initially developed as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov Subsequent research found that this molecule also acts as an irreversible inhibitor of human ornithine aminotransferase (hOAT), demonstrating that the cyclopentane core can be modified to target different enzymes with high specificity. nih.gov

Applications in Polymer Chemistry

This compound serves as a valuable monomer in polymer science due to its dicarboxylic nature and rigid ring structure.

Use in Synthesis of Polymers and Copolymers

The compound is used in the synthesis of various polymers and copolymers through condensation reactions. smolecule.com The two carboxylic acid groups can react with dialcohols to form polyesters or with diamines to form polyamides in step-growth polymerization processes. smolecule.comcymitquimica.com The rigid cyclopentane ring incorporated into the polymer backbone can impart unique thermal and mechanical properties to the resulting material compared to polymers made from more flexible, linear dicarboxylic acids.

Formation of Cross-links in Polymeric Structures

A key application in polymer chemistry is its ability to act as a cross-linking agent. smolecule.com When this dicarboxylic acid is incorporated into a polymer structure, its two functional groups can form links between different polymer chains, creating a three-dimensional network. This cross-linking process enhances the rigidity, thermal stability, and solvent resistance of the material. Related studies on 1,3-cyclopentanediol (B3029237) have shown that the cyclopentane ring system can undergo reactions that facilitate cross-linking, further highlighting the utility of this cyclic structure in creating complex polymeric materials. nih.gov

Applications in Agricultural Chemistry

The chemical reactivity and structural features of this compound suggest its potential for use in the agricultural sector. It is considered a useful building block for the synthesis of agrochemicals. cymitquimica.com There is potential for its use in the development of new plant growth regulators or other specialized agrochemical products. smolecule.com

Potential in Developing Agrochemicals

Research into the direct application of this compound in commercial agrochemicals is not extensively documented in publicly available literature. However, the broader class of dicarboxylic acids and their derivatives has been explored for various agrochemical applications. These applications often leverage the ability of such compounds to act as chelating agents, improving nutrient uptake by plants, or as precursors in the synthesis of more complex, biologically active molecules. The specific stereochemistry of this compound could be leveraged to develop stereospecific herbicides or fungicides, a strategy that can lead to higher efficacy and reduced environmental impact.

Role in Plant Growth Regulation Research

While direct studies on this compound as a plant growth regulator are limited, the foundational structure is related to signaling molecules in plants. For instance, jasmonates, a class of plant hormones that regulate a wide array of developmental processes and defense responses, are cyclopentanone (B42830) derivatives. Research has shown that various synthetic compounds can mimic or interfere with the action of natural plant hormones. For example, studies on other cyclopentane derivatives have demonstrated effects on seed germination and plant development. researchgate.net The rigid, stereochemically defined structure of this compound makes it a valuable scaffold for designing novel plant growth regulators. Future research may explore its potential to influence hormonal pathways, such as those involving gibberellins (B7789140) and abscisic acid, which are critical for controlling seed dormancy and germination. researchgate.net

Biological Activity and Structure-Activity Relationship (SAR) Studies

The biological activity of cyclopentane derivatives is often highly dependent on their stereochemistry. Structure-activity relationship (SAR) studies are therefore crucial in elucidating the therapeutic and biological potential of these compounds.

Influence of Stereochemistry on Biological Activity

The spatial arrangement of functional groups in this compound and its derivatives is a critical determinant of their interaction with biological targets. A prominent example is seen in the amino-substituted derivatives, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) and (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid ((1R,3S)-ACPD).

Research has shown that (1S,3R)-ACPD is a potent and selective agonist for metabotropic glutamate receptors (mGluRs). nih.govunmc.edu In contrast, its enantiomer, (1R,3S)-ACPD, is significantly less potent and efficacious at these receptors. nih.gov This demonstrates a clear stereochemical preference of the mGluR binding site. The (1S,3R) configuration allows for an optimal interaction with the receptor, leading to a robust biological response, while the (1R,3S) configuration results in a much weaker interaction. This high degree of stereoselectivity is fundamental in the design of drugs targeting specific receptor subtypes.

| Compound | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) | Metabotropic Glutamate Receptors (mGluRs) | Potent and selective agonist | nih.govunmc.edu |

| (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid ((1R,3S)-ACPD) | Metabotropic Glutamate Receptors (mGluRs) | Significantly less potent and efficacious | nih.gov |

Comparison with Related Cyclopentane Derivatives

The biological activity of this compound and its analogues can be further understood by comparing them to other cyclopentane derivatives. For instance, the introduction of unsaturation into the cyclopentane ring can alter biological activity. nih.gov Similarly, the nature and position of substituents have a profound impact.

In the context of mGluR agonism, (1S,3R)-ACPD has been shown to be a more selective and efficacious agonist compared to the non-specific mGluR agonist, (±)-trans-ACPD. nih.gov Furthermore, studies on other dicarboxylic acid derivatives, such as those of tropine, have highlighted the importance of the dicarboxylic acid linker in determining neuromuscular blocking actions. nih.gov These studies collectively underscore that the cyclopentane ring serves as a versatile scaffold, and modifications to its structure, including stereochemistry and substitution patterns, are key to modulating biological activity.

| Compound/Derivative Class | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| (1S,3R)-ACPD vs. (±)-trans-ACPD | Stereochemistry and isomerism | (1S,3R)-ACPD shows higher selectivity and efficacy at mGluRs. | nih.gov |

| Unsaturated cyclopentaneglycine derivatives | Introduction of double bonds in the cyclopentane ring | Alters biological effects, for example, on bacterial metabolism. | nih.gov |

| Tropinyl diesters of dicarboxylic acids | Nature of the dicarboxylic acid linker | Influences neuromuscular blocking properties. | nih.gov |

Antioxidant Activity and Interaction with Biochemical Pathways

Compounds containing a 1,3-dicarbonyl moiety, a structural feature present in the keto tautomer of this compound, have been investigated for their antioxidant properties. mdpi.comresearchgate.netnih.gov The enol form of the 1,3-dicarbonyl group can act as a radical scavenger, a key mechanism of antioxidant activity. While specific studies on the antioxidant capacity of this compound are not widely reported, the general principles of antioxidant activity associated with the 1,3-dicarbonyl group are applicable.

The interaction of derivatives of this compound with biochemical pathways is exemplified by the action of (1S,3R)-ACPD. This compound stimulates phosphoinositide hydrolysis and can synergistically increase cyclic AMP (cAMP) formation in neonatal rat hippocampus through its interaction with mGluRs. nih.govnih.gov This highlights the ability of this structural class to modulate key signaling pathways within the central nervous system. The dicarboxylic acid functional groups are crucial for these interactions, as they can mimic the endogenous ligand glutamate and bind to the active site of the receptor.

Analytical Techniques and Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for determining the purity and enantiomeric excess of chiral compounds like (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

Chiral Gas Chromatography (GC) is a specialized technique used to separate enantiomers, which are mirror-image isomers that are otherwise difficult to distinguish. gcms.cz This method utilizes a chiral stationary phase (CSP) within the GC column. gcms.cz The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. gcms.czlibretexts.org

For this compound, the dicarboxylic acid functional groups would typically be derivatized to more volatile esters (e.g., methyl or ethyl esters) before analysis by GC. This derivatization increases the compound's volatility, making it suitable for gas-phase analysis. The separation of the resulting diastereomeric or enantiomeric esters on a chiral column allows for the determination of the enantiomeric excess (ee). The ee is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers. libretexts.org

The enantiomeric excess is calculated using the following formula: ee (%) = (|R - S| / |R + S|) x 100 libretexts.org Where R and S represent the peak areas of the respective enantiomers in the chromatogram. libretexts.org This technique is crucial in asymmetric synthesis to verify the stereoselectivity of the reaction. libretexts.orgmit.edu

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

For this compound, the proton NMR spectrum shows specific signals that correspond to the different proton environments in the molecule. smolecule.com The protons on the carbons bearing the carboxylic acid groups (H-1 and H-3) are typically observed as complex multiplets between δ 2.8-3.2 ppm. smolecule.com Analysis of the coupling constants, particularly the vicinal coupling (³J), which is typically in the range of 7-10 Hz for H-1 to H-2 and H-3 to H-4 interactions, provides insight into the molecule's conformation and stereochemistry. smolecule.com

To distinguish between enantiomers, which have identical NMR spectra under normal conditions, a chiral shift reagent, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used. libretexts.orgmit.edu This reagent is a Lewis acid that coordinates with the carboxylic acid groups, forming diastereomeric complexes. libretexts.org These complexes have different magnetic environments, resulting in separate signals for the enantiomers in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric purity. libretexts.orgmit.edu

| Proton NMR Data for this compound | |